molecular formula C14H14N2OS B299832 N-[4-(ethylthio)phenyl]nicotinamide

N-[4-(ethylthio)phenyl]nicotinamide

Katalognummer B299832
Molekulargewicht: 258.34 g/mol
InChI-Schlüssel: UJUANXUJFDDEQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(ethylthio)phenyl]nicotinamide, also known as ETP-46464, is a synthetic compound that has gained significant attention in the field of cancer research. It belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which are molecules that target the NAD+ biosynthesis pathway. NAMPT is an enzyme that plays a crucial role in cellular metabolism and is overexpressed in many types of cancer. Inhibition of NAMPT has been shown to have anticancer effects, making ETP-46464 a promising candidate for cancer therapy.

Wirkmechanismus

N-[4-(ethylthio)phenyl]nicotinamide inhibits NAMPT activity by binding to the enzyme's active site. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is a precursor to NAD+. By inhibiting NAMPT, N-[4-(ethylthio)phenyl]nicotinamide disrupts the NAD+ biosynthesis pathway, leading to a decrease in cellular energy metabolism and subsequent cell death.
Biochemical and Physiological Effects:
N-[4-(ethylthio)phenyl]nicotinamide has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits proliferation, and sensitizes cells to chemotherapy and radiation therapy. In addition, it has been shown to have anti-inflammatory effects and can improve glucose metabolism in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-(ethylthio)phenyl]nicotinamide is its specificity for NAMPT, which makes it a useful tool for studying the NAD+ biosynthesis pathway. Its ability to induce cell death in cancer cells also makes it a promising candidate for cancer therapy. However, N-[4-(ethylthio)phenyl]nicotinamide has some limitations, including its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are needed to ensure its safety for clinical use.

Zukünftige Richtungen

There are several future directions for research on N-[4-(ethylthio)phenyl]nicotinamide. One area of interest is the development of combination therapies that include N-[4-(ethylthio)phenyl]nicotinamide and other anticancer agents. Another area of interest is the identification of biomarkers that can predict response to N-[4-(ethylthio)phenyl]nicotinamide therapy. In addition, further optimization of the synthesis method and dose optimization studies are needed to improve its efficacy and safety for clinical use.

Synthesemethoden

The synthesis of N-[4-(ethylthio)phenyl]nicotinamide involves several steps, starting with the reaction between 4-bromoethylbenzene and sodium ethylthiolate to form 4-(ethylthio)ethylbenzene. This intermediate is then reacted with 4-chloronicotinamide in the presence of potassium carbonate and DMF to yield N-[4-(ethylthio)phenyl]nicotinamide. The synthesis of N-[4-(ethylthio)phenyl]nicotinamide has been optimized to improve yield and purity, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

N-[4-(ethylthio)phenyl]nicotinamide has been extensively studied for its potential use in cancer therapy. Several preclinical studies have shown that N-[4-(ethylthio)phenyl]nicotinamide inhibits NAMPT activity, leading to a decrease in NAD+ levels and subsequent cell death in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Clinical trials are currently underway to evaluate the safety and efficacy of N-[4-(ethylthio)phenyl]nicotinamide in cancer patients.

Eigenschaften

Produktname

N-[4-(ethylthio)phenyl]nicotinamide

Molekularformel

C14H14N2OS

Molekulargewicht

258.34 g/mol

IUPAC-Name

N-(4-ethylsulfanylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H14N2OS/c1-2-18-13-7-5-12(6-8-13)16-14(17)11-4-3-9-15-10-11/h3-10H,2H2,1H3,(H,16,17)

InChI-Schlüssel

UJUANXUJFDDEQR-UHFFFAOYSA-N

SMILES

CCSC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

Kanonische SMILES

CCSC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.